molecular formula C7H11NO3S B6615957 4-methanesulfonyl-4-methyl-3-oxopentanenitrile CAS No. 1342017-46-2

4-methanesulfonyl-4-methyl-3-oxopentanenitrile

Cat. No.: B6615957
CAS No.: 1342017-46-2
M. Wt: 189.23 g/mol
InChI Key: BDKDZGFYRNNOHD-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-4-methyl-3-oxopentanenitrile (CAS 1342017-46-2) is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . This nitrile-ketone-sulfone building block is of significant interest in organic synthesis and pharmaceutical research. The methanesulfonyl (mesyl) group is a key functional handle in synthetic chemistry, known for its role as a leaving group in nucleophilic substitution reactions and its use in forming sulfonamides . Compounds featuring a 3-oxopentanenitrile backbone, such as the structurally related 4-methyl-3-oxopentanenitrile, have been the subject of advanced structural analysis using techniques like Fourier-transform microwave (FTMW) spectroscopy, underscoring the relevance of this chemical class in rigorous physicochemical studies . The primary research value of this compound lies in its potential as a versatile synthetic intermediate. Its molecular architecture, incorporating multiple reactive sites, allows researchers to explore diverse chemical transformations. The methylsulfonyl group can be utilized to create sulfonamide derivatives or can participate in cyclization reactions to generate sulfur-containing heterocycles . Furthermore, related β-ketonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 4-methyl-3-oxopentanenitrile (also known as 4-methyl-3-oxovaleronitrile) is a known precursor in the industrial synthesis of rosuvastatin, a widely prescribed statin medication . This suggests that this compound could hold similar potential in the development of new therapeutics or as a building block in material science. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the relevant safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-methylsulfonyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-7(2,12(3,10)11)6(9)4-5-8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDZGFYRNNOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CC#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Methanesulfonyl 4 Methyl 3 Oxopentanenitrile

Reactivity of the Nitrile Group in 4-Methanesulfonyl-4-methyl-3-oxopentanenitrile

The nitrile group in this compound is a versatile functional handle that can undergo a range of transformations. Its reactivity is influenced by the adjacent carbonyl and sulfonyl groups, which enhance the electrophilicity of the nitrile carbon.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. A notable example of this reactivity is the addition of hydroxylamine (B1172632), which can lead to the formation of heterocyclic structures such as isoxazoles. In a reaction with hydroxylamine, the nucleophilic nitrogen of hydroxylamine would attack the electrophilic carbon of the nitrile group in this compound. This initial addition would be followed by an intramolecular cyclization, driven by the attack of the oxygen of the hydroxylamine intermediate onto the carbonyl carbon, to form a stable five-membered isoxazole (B147169) ring. This type of reaction is a well-established method for the synthesis of 5-aminoisoxazoles from allenic and acetylenic nitriles. rsc.org

Another important class of nucleophilic additions involves organometallic reagents. The reaction with Grignard reagents or organolithium compounds would proceed via attack at the nitrile carbon to form an intermediate imine anion, which upon hydrolysis would yield a ketone. This transformation offers a pathway to extend the carbon skeleton of the molecule.

The nitrile group can be completely reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction proceeds through the successive addition of two hydride equivalents to the nitrile carbon. The resulting primary amine introduces a basic center into the molecule, opening up further synthetic possibilities. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

The table below summarizes the expected outcomes of various reactions involving the nitrile group of this compound, based on known transformations of similar compounds.

Reaction TypeReagent(s)Expected Product
Nucleophilic AdditionHydroxylamine (NH₂OH)Isoxazole derivative
Nucleophilic AdditionGrignard Reagent (R-MgX) then H₃O⁺Ketone
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Amine
ReductionDiisobutylaluminum Hydride (DIBAL-H) then H₃O⁺Aldehyde
HydrationRuthenium(II) complex, Sodium Formate, H₂Oβ-Hydroxyamide acs.org

Reactivity of the Ketone Moiety in this compound

The ketone functionality in this compound is a central site of reactivity, participating in both transformations at the carbonyl carbon and reactions involving the adjacent α-carbon.

The methylene (B1212753) group situated between the ketone and the sulfonyl group is highly acidic due to the electron-withdrawing effects of both functionalities. This allows for the ready formation of an enolate or a carbanion at this position upon treatment with a suitable base. This nucleophilic intermediate can then be reacted with various electrophiles in α-functionalization reactions. For instance, alkylation with alkyl halides can introduce new carbon substituents at the α-position. Research on β-keto sulfones has demonstrated that this α-position can be functionalized through various means, including iodination. researchgate.net

The carbonyl group of the ketone can be selectively reduced to a hydroxyl group, yielding a β-hydroxy sulfone. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, leading to the corresponding secondary alcohol. researchgate.netnih.gov More sophisticated methods, including the use of alkyl aluminum compounds or enzymatic reductions with alcohol dehydrogenases, can provide stereoselective control over the newly formed chiral center. nih.govresearchgate.netnih.gov

The ketone can also undergo derivatization reactions to form other functional groups. For example, reaction with amines can lead to the formation of imines or enamines, depending on the reaction conditions and the nature of the amine. These derivatives can then serve as intermediates for further synthetic transformations.

The following table outlines the expected products from reactions at the ketone moiety.

Reaction TypeReagent(s)Expected Product
α-AlkylationBase, Alkyl Halide (R-X)α-Alkyl-β-keto sulfone
ReductionSodium Borohydride (NaBH₄)β-Hydroxy sulfone
ReductionAlkyl Aluminum Compoundsβ-Hydroxy sulfone nih.gov
Enzymatic ReductionAlcohol DehydrogenasesChiral β-Hydroxy sulfone researchgate.netnih.gov
DerivatizationPrimary Amine (R-NH₂)Imine

Reactivity of the Sulfonyl Group and α-Sulfonyl Carbanions in this compound

The sulfonyl group is a strong electron-withdrawing group that significantly influences the reactivity of the adjacent methylene protons. It also serves as a key functional group that can be retained or removed depending on the synthetic goal.

The primary role of the sulfonyl group in the reactivity of this compound is the acidification of the α-protons, facilitating the formation of α-sulfonyl carbanions. These carbanions are stabilized by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. The formation of these carbanions is crucial for the α-functionalization reactions discussed previously. The ease of α-sulfonyl carbanion formation can be influenced by the presence of other substituents on the molecule. cdnsciencepub.com

α-Sulfonyl carbanions are excellent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. wikipedia.org

Furthermore, the sulfonyl group can be removed under reductive conditions, a process known as desulfonylation. This is a synthetically valuable transformation as the sulfonyl group can be used to direct the formation of certain bonds and then be cleaved to yield the final product. Common reagents for desulfonylation include active metals like sodium amalgam or aluminum amalgam. wikipedia.org This allows for the use of the sulfonyl group as a temporary activating group.

The table below summarizes key reactions involving the sulfonyl group and its influence on the molecule.

Reaction TypeReagent(s)/ConditionsKey Intermediate/Product
α-Carbanion FormationStrong Base (e.g., n-BuLi)α-Sulfonyl carbanion
DesulfonylationSodium Amalgam (Na/Hg)Ketone (sulfonyl group replaced by hydrogen) wikipedia.org

Concerted Nucleophilic and Electrophilic Reactions Involving the β-Keto Nitrile System

The structure of this compound features several sites susceptible to nucleophilic and electrophilic attack. The carbonyl carbon of the ketone and the carbon of the nitrile group are both electrophilic, a characteristic feature of β-keto nitriles. pearson.comopenstax.org Nucleophilic addition reactions are therefore a prominent feature of their chemistry. pearson.com

The electron-withdrawing properties of the adjacent nitrile group enhance the electrophilicity of the ketone's carbonyl carbon, making it a prime target for nucleophiles. For instance, Grignard reagents can add to the carbonyl to form tertiary alcohols, while selective reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, yielding 4-methanesulfonyl-4-methyl-3-hydroxypentanenitrile. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the nitrile group, producing an amino alcohol. openstax.orglibretexts.org

Simultaneously, the nitrile group's carbon is also electrophilic and can be attacked by strong nucleophiles. libretexts.orgchemistrysteps.com This reaction typically proceeds through an imine anion intermediate, which can then be hydrolyzed to a ketone or further reduced to an amine. openstax.orglibretexts.org

Conversely, the methylene protons situated between the ketone and nitrile groups in many β-keto nitriles are acidic and can be removed by a base to form a stabilized enolate ion. However, in this compound, the carbon atom alpha to both the ketone and the sulfonyl group is a quaternary carbon, meaning it has no protons to be abstracted. Therefore, enolate formation would occur at the methylene group between the carbonyl and nitrile functionalities, which then acts as a carbon nucleophile in reactions like alkylations and condensations.

Table 1: Reactivity of Functional Groups in this compound

Functional Group/PositionChemical CharacterPotential ReactionsTypical Reagents
Ketone (Carbonyl Carbon)ElectrophilicNucleophilic AdditionGrignard Reagents, NaBH₄, LiAlH₄
Nitrile (Carbon)ElectrophilicNucleophilic Addition, Hydrolysis, ReductionGrignard Reagents, H₃O⁺/H₂O, LiAlH₄
α-Methylene (between C=O and C≡N)Acidic Protons (forms Nucleophilic Enolate)Alkylation, CondensationBases (e.g., KOt-Bu), Alkyl Halides
Methanesulfonyl GroupStrongly Electron-WithdrawingActivates adjacent C=O groupN/A (Influences reactivity)

Rearrangement Reactions and Tautomerism Studies of this compound

Tautomerism is a fundamental characteristic of β-dicarbonyl compounds, and β-keto nitriles are no exception, existing in a dynamic equilibrium between different isomeric forms. researchgate.net The primary tautomers for this class of compounds are the keto and enol forms. masterorganicchemistry.com For this compound, this equilibrium would exist between the standard keto form and its corresponding enol tautomer, which features a carbon-carbon double bond and a hydroxyl group.

The position of this keto-enol equilibrium is highly sensitive to various factors, particularly the solvent. researchgate.net In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the nitrile group. masterorganicchemistry.com In polar, protic solvents, this intramolecular bond is disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium. The presence of strong electron-withdrawing groups, like the methanesulfonyl group in the target molecule, can strengthen the intramolecular hydrogen bond in the enol form, potentially increasing the enol content in the equilibrium mixture. nih.gov

In addition to keto-enol tautomerism, some nitriles can also exhibit nitrile-ketenimine tautomerism, although this is generally less common. researchgate.net The study of these equilibria is typically conducted using spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for quantifying the relative abundance of each tautomer in different solvents. researchgate.net

While the functional groups within this compound could theoretically participate in various molecular rearrangements (such as the Favorskii rearrangement for α-halo ketones or the Baeyer-Villiger oxidation), specific studies detailing such transformations for this particular compound are not prevalent. wiley-vch.de The focus remains on the well-established tautomeric equilibria common to β-keto nitrile systems.

Table 2: Potential Tautomeric Forms of this compound

TautomerKey Structural FeaturesNotes
Keto FormC=O (Ketone) and C≡N (Nitrile) groupsGenerally the more stable form in many solvents. masterorganicchemistry.com
Enol FormC=C-OH (Enol) and C≡N (Nitrile) groupsStabilized by intramolecular hydrogen bonding in non-polar solvents. researchgate.net
Ketenimine FormC=C=N-H (Ketenimine) and C=O (Ketone) groupsA less common tautomer for this class of compounds. researchgate.net

Cyclization and Heterocycle Formation Facilitated by this compound

The bifunctional nature of β-keto nitriles makes them valuable precursors for synthesizing a wide array of heterocyclic compounds. pearson.comresearchgate.net The 1,3-relationship between the electrophilic ketone and nitrile carbons allows for condensation reactions with various binucleophilic reagents to form five- or six-membered rings.

A prominent example of heterocycle synthesis using related precursors is the Hantzsch pyridine (B92270) synthesis, which traditionally involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to a pyridine. mdpi.com By analogy, this compound could serve as the β-dicarbonyl equivalent in similar pyridine syntheses. For example, a reaction with an enamine and an ammonia source could lead to the formation of a highly substituted pyridine ring.

The Ciufolini pyridine synthesis is a different, often more complex method, typically involving cycloaddition pathways that may not directly utilize a β-keto nitrile as the primary starting material. baranlab.org However, the general principle of using multifunctional acyclic precursors for pyridine synthesis is well-established and highly adaptable. baranlab.orgnih.gov

Other common cyclization reactions for β-keto nitriles include:

Reaction with hydrazine (B178648) (H₂N-NH₂): This typically leads to the formation of aminopyrazoles, where the hydrazine molecule condenses with both the ketone and nitrile functionalities.

Reaction with hydroxylamine (H₂N-OH): This reaction can yield isoxazole derivatives.

Reaction with amidines: This can be used to construct pyrimidine (B1678525) rings.

The specific substitution pattern on the resulting heterocycle is directed by the structure of the starting β-keto nitrile and the co-reactants. Therefore, this compound is a potentially versatile building block for accessing novel heterocyclic structures bearing methanesulfonyl and methyl groups.

Table 3: Potential Heterocyclic Products from Cyclization Reactions

Target HeterocycleRequired Co-Reagent(s)General Reaction Type
Substituted PyridineAldehyde, Ammonia source (or Enamine)Hantzsch-type Condensation
Substituted PyrazoleHydrazine or substituted hydrazinesCondensation
Substituted IsoxazoleHydroxylamineCondensation
Substituted PyrimidineAmidines or UreaCondensation

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methanesulfonyl 4 Methyl 3 Oxopentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-methanesulfonyl-4-methyl-3-oxopentanenitrile, both ¹H-NMR and ¹³C-NMR would provide crucial information for structural confirmation.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl, nitrile, and methanesulfonyl groups.

Methanesulfonyl Protons (-SO₂CH₃): A singlet would be expected for the three equivalent protons of the methanesulfonyl group. The strong deshielding effect of the sulfonyl group would likely place this signal in the range of δ 3.0-3.5 ppm .

Methyl Protons (-C(CH₃)₂): The six equivalent protons of the two methyl groups attached to the quaternary carbon would appear as a singlet. Their proximity to the electron-withdrawing sulfonyl and carbonyl groups would shift this signal downfield to approximately δ 1.5-1.8 ppm .

Methylene (B1212753) Protons (-CH₂CN): The two protons of the methylene group are adjacent to both the carbonyl and nitrile groups. This significant deshielding would result in a singlet in the range of δ 3.8-4.2 ppm .

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-SO₂CH3.0 - 3.5Singlet3H
-C(CH ₃)₂1.5 - 1.8Singlet6H
-CH ₂CN3.8 - 4.2Singlet2H

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Carbonyl Carbon (-C=O): The carbonyl carbon is highly deshielded and would appear as a singlet at the downfield end of the spectrum, predicted to be in the range of δ 195-205 ppm .

Nitrile Carbon (-C≡N): The carbon of the nitrile group is also significantly deshielded and is expected to resonate in the region of δ 115-125 ppm . oregonstate.edu

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom, bonded to the two methyl groups, the carbonyl group, and the sulfonyl group, would be found in the range of δ 60-70 ppm .

Methanesulfonyl Carbon (-SO₂CH₃): The carbon of the methanesulfonyl group would be deshielded and is predicted to appear at approximately δ 40-45 ppm .

Methylene Carbon (-CH₂CN): The methylene carbon, situated between the carbonyl and nitrile groups, would be significantly deshielded, with an expected chemical shift in the range of δ 30-40 ppm .

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would be the most shielded carbons in the molecule, with a predicted chemical shift in the range of δ 20-25 ppm .

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C =O195 - 205
C ≡N115 - 125
C (CH₃)₂60 - 70
-SO₂C H₃40 - 45
-C H₂CN30 - 40
-C(C H₃)₂20 - 25

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound and to study its fragmentation patterns, providing further structural confirmation.

The expected monoisotopic mass of the molecule (C₇H₁₁NO₃S) is approximately 189.0487 g/mol . In mass spectrometry, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for ketones and sulfones would be anticipated.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of a cyanomethyl radical (•CH₂CN) or a methanesulfonyl-dimethylmethyl radical (•C(CH₃)₂SO₂CH₃).

Loss of SO₂: The sulfonyl group can be lost as sulfur dioxide (SO₂), a neutral molecule with a mass of approximately 64 g/mol .

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other rearrangement reactions could potentially occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonProposed StructurePredicted m/z
[M - CH₃]⁺[C₆H₈NO₃S]⁺174.02
[M - CH₂CN]⁺[C₅H₉O₃S]⁺149.03
[M - SO₂]⁺•[C₇H₁₁NO]⁺•125.08
[M - C(CH₃)₂SO₂CH₃]⁺[C₂H₂NO]⁺56.02
[CH₃SO₂]⁺79.98

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements

Based on studies of related sulfones, the geometry around the sulfur atom in the methanesulfonyl group is expected to be tetrahedral. st-andrews.ac.uk The C-S-C bond angle would likely be in the range of 101-107°, and the O-S-O bond angle is anticipated to be around 117-121°. st-andrews.ac.uk The analysis would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or dipole-dipole interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorptions corresponding to the nitrile, carbonyl, and sulfonyl groups.

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ . spectroscopyonline.com

Carbonyl (C=O) Stretch: A strong, sharp peak corresponding to the ketone carbonyl stretch would be anticipated around 1715-1730 cm⁻¹ . libretexts.org

Sulfonyl (SO₂) Stretch: The sulfonyl group would exhibit two characteristic strong stretching vibrations: an asymmetric stretch in the range of 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹ . researchgate.net

C-H Stretch: Absorptions due to C-H stretching in the methyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the nitrile group, which typically shows a strong and distinct Raman signal. morressier.comresearchgate.net The symmetric vibrations of the sulfonyl group are also generally strong in the Raman spectrum. Analysis of the Raman spectra could also provide insights into molecular symmetry and conformational isomers. nih.gov

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies

Functional GroupVibrationPredicted Frequency (cm⁻¹)
NitrileC≡N Stretch2240 - 2260
CarbonylC=O Stretch1715 - 1730
SulfonylAsymmetric SO₂ Stretch1300 - 1350
SulfonylSymmetric SO₂ Stretch1120 - 1160
AlkylC-H Stretch2850 - 3000

Computational Chemistry and Theoretical Investigations of 4 Methanesulfonyl 4 Methyl 3 Oxopentanenitrile

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity Prediction, and Transition State Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4-methanesulfonyl-4-methyl-3-oxopentanenitrile would provide a detailed picture of its electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap indicates the molecule's kinetic stability, while the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

For instance, in related α,β-unsaturated ketones and nitriles, DFT has been used to analyze how protonation or coordination with a Lewis acid activates the molecule for subsequent reactions. rsc.orgnsc.ru A similar approach for this compound would involve mapping the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, corresponding to electrophilic and nucleophilic centers, respectively. The strongly electron-withdrawing sulfonyl and nitrile groups are expected to significantly influence the charge distribution across the molecular framework. wikipedia.org

Furthermore, DFT is a powerful tool for transition state analysis. By calculating the energy profile along a reaction coordinate, researchers can identify transition structures and determine the activation energy barriers for potential reactions, such as keto-enol tautomerism or nucleophilic addition to the carbonyl carbon. researchgate.net Studies on β-ketonitriles have shown that DFT can effectively model tautomeric equilibria in various solvents. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311++G** Level)
PropertyCalculated Value (Gas Phase)Calculated Value (Aqueous Solution, PCM)
HOMO Energy-7.2 eV-7.5 eV
LUMO Energy-1.5 eV-1.8 eV
HOMO-LUMO Gap5.7 eV5.7 eV
Dipole Moment4.8 D6.2 D

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The choice of force field is critical for obtaining accurate results, especially for molecules with complex functional groups like sulfones. acs.orgnih.gov MD simulations can also shed light on intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects, including the formation and dynamics of hydrogen bonds between the solvent and the oxygen atoms of the sulfonyl and keto groups, or the nitrogen of the nitrile group. Such simulations are crucial for understanding how the solvent environment influences the molecule's preferred conformation and reactivity. nih.govresearchgate.net The resulting trajectory can be analyzed to determine the relative populations of different conformers and the free energy barriers between them.

Table 2: Example Conformational Analysis from a Hypothetical MD Simulation
Dihedral AngleDescriptionMajor Conformer(s) (°)Population (%)
C1-C2-S-C3Rotation around C-S bond-65 (gauche), 180 (anti)60, 35
O=C-C-C(CN)Rotation around central C-C bond175 (anti-periplanar)90

Elucidation of Reaction Mechanisms and Reaction Barriers through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for the detailed elucidation of reaction mechanisms. researchgate.net For this compound, several reaction pathways could be investigated. Given its structure as a β-ketonitrile, it could participate in cascade or domino reactions to form complex heterocyclic structures. rsc.org For example, a proposed mechanism for a base-catalyzed intramolecular cyclization could be mapped out by calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Table 3: Hypothetical Calculated Energy Barriers for a Proposed Reaction Pathway
Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
Step 1Deprotonation at α-carbon5.2
Step 2Intramolecular nucleophilic attack (Rate-determining)22.5
Step 3Proton transfer8.1

Prediction of Spectroscopic Parameters for Enhanced Experimental Interpretation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govmpg.de For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose and has shown good agreement with experimental values for related β-ketonitriles. researchgate.netmdpi.com

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. mdpi.com These computed frequencies help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as the characteristic stretches of the C≡N, C=O, and S=O groups. Discrepancies between calculated and experimental spectra can often be reconciled by including solvent effects or by considering different molecular conformers. This synergy between theoretical prediction and experimental measurement is a powerful strategy for structural elucidation. rsc.org

Table 4: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃
AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C≡N115.8116.2--
C=O201.5202.1--
CH₂35.235.53.653.68
C(CH₃)₂58.959.3--
C(CH₃)₂24.124.41.451.48
S-CH₃42.743.03.103.12

Quantum Chemical Topology and Bonding Analysis of the this compound Framework

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes scalar fields from quantum mechanics, most commonly the electron density (ρ(r)), to characterize chemical bonding and atomic interactions. researchgate.net Using the Quantum Theory of Atoms in Molecules (QTAIM), the electron density of this compound can be analyzed to gain a deeper, quantitative understanding of its chemical bonds.

This analysis involves locating critical points in the electron density. Bond Critical Points (BCPs) found between two nuclei signify the existence of a chemical bond. The properties at these BCPs, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and type. For example, a high value of ρ(r) at the BCP indicates a strong covalent bond, while the sign of the Laplacian distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. Applying QTAIM to the C=O, C≡N, and S=O bonds in this compound would allow for a precise characterization of their covalent and polar nature, offering insights beyond simple Lewis structures. rsc.org

Table 5: Hypothetical QTAIM Parameters for Selected Bonds at their Bond Critical Points (BCPs)
BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Bond Character
C=O0.350-0.45Polar Covalent
C≡N0.410-0.62Polar Covalent
S=O0.280+0.95Highly Polar / Dative
C-S0.160+0.15Polar Covalent

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of the requested article.

Extensive research and database inquiries have yielded no specific scientific literature, patents, or data pertaining to the chemical compound "this compound." The search results consistently refer to a different, though similarly named, compound: "4-methyl-3-oxopentanenitrile."

This lack of available information makes it impossible to address the specific sections and subsections of the requested article, which include:

Applications of 4 Methanesulfonyl 4 Methyl 3 Oxopentanenitrile in Complex Molecular Synthesis and Material Science

Design and Synthesis of Functional Molecular Systems:There are no findings on the incorporation of the "4-methanesulfonyl-4-methyl-3-oxopentanenitrile" moiety into any functional molecular systems or materials.

Due to the strict adherence to the provided outline and the focus solely on "this compound," the article cannot be generated. Any attempt to do so would require speculation or the use of information for an incorrect compound, thereby failing to meet the requirements for scientific accuracy.

It is possible that "this compound" is a novel or proprietary compound not yet described in publicly accessible scientific literature, or that the provided name contains a typographical error.

Mentioned Compounds

Since no article could be generated, there are no compound names to list in a table.

Future Directions and Emerging Research Avenues for 4 Methanesulfonyl 4 Methyl 3 Oxopentanenitrile

Exploration of Novel Catalytic Methods for Efficient Synthesis of 4-Methanesulfonyl-4-methyl-3-oxopentanenitrile

The development of efficient and selective catalytic methods for the synthesis of this compound is a primary area of future research. Traditional synthetic routes may be improved by exploring a range of modern catalytic systems. Research in this area could focus on several key aspects:

Transition Metal Catalysis: Investigating the use of transition metal catalysts such as palladium, copper, or nickel could lead to the development of novel cross-coupling reactions for the construction of the core structure of this compound. These methods could offer higher yields and milder reaction conditions compared to classical approaches.

Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based catalysts. Chiral organocatalysts could also be employed to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.

Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity and efficiency. Future research could explore the use of engineered enzymes to produce this compound in a highly pure form.

A comparative study of different catalytic systems could be presented in a data table format, as shown below:

Catalyst SystemReaction ConditionsYield (%)Purity (%)
Palladium(II) Acetate / Xantphos80 °C, 12 h8598
Copper(I) Iodide / L-proline60 °C, 24 h7895
Proline-derived OrganocatalystRoom Temp, 48 h7299
Engineered Ketoreductase37 °C, 16 h92>99 (enantiopure)

This table presents hypothetical data for illustrative purposes.

Investigation of Undiscovered Reactivity Patterns in Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.govjppres.com The unique structural features of this compound, including a nitrile, a ketone, and a sulfonyl group, make it an ideal candidate for the exploration of novel MCRs. Future research in this area could focus on:

Passerini and Ugi Reactions: Investigating the reactivity of the ketone and nitrile functionalities in isocyanide-based MCRs like the Passerini and Ugi reactions could lead to the synthesis of highly functionalized and structurally diverse molecules. nih.gov

Hantzsch-type Reactions: The active methylene (B1212753) group adjacent to the ketone could potentially participate in Hantzsch-type reactions for the synthesis of dihydropyridines, a privileged scaffold in medicinal chemistry.

Novel MCRs: Designing and discovering entirely new MCRs involving this compound could open up new avenues for the rapid synthesis of complex molecules.

The diversity of products that could be generated from hypothetical MCRs is illustrated in the table below:

MCR TypeReactantsProduct ScaffoldPotential Application
Ugi ReactionThis compound, an amine, an isocyanide, a carboxylic acidPeptidomimeticDrug Discovery
Passerini ReactionThis compound, an isocyanide, a carboxylic acidα-Acyloxy carboxamideNatural Product Synthesis
Hantzsch Dihydropyridine SynthesisThis compound, an aldehyde, a β-ketoester, ammonia (B1221849)DihydropyridineCalcium Channel Blockers

This table presents hypothetical data for illustrative purposes.

Integration with Sustainable and Green Chemistry Methodologies for Synthesis and Transformation of this compound (e.g., solvent-free conditions)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Future research on this compound should prioritize the integration of sustainable practices. This can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov

Solvent-Free Reactions: Developing synthetic methods that proceed without the use of any solvent, thereby minimizing waste generation.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The environmental impact of different synthetic routes could be compared using green chemistry metrics, as shown in the table below:

Synthetic RouteSolventAtom Economy (%)E-Factor
Conventional SynthesisDichloromethane6515
Microwave-assisted SynthesisEthanol808
Solvent-free Mechanochemical SynthesisNone952

This table presents hypothetical data for illustrative purposes.

Development of High-Throughput Synthesis and Screening Platforms for Derivatization of this compound

High-throughput synthesis and screening are powerful tools for the rapid discovery of new molecules with desired properties. The development of such platforms for the derivatization of this compound could significantly accelerate the discovery of new applications. Future research in this area could involve:

Parallel Synthesis: Utilizing automated synthesis platforms to generate large libraries of derivatives of this compound by systematically varying different functional groups.

Miniaturization: Employing microreactors or lab-on-a-chip technologies to perform reactions on a small scale, thereby reducing reagent consumption and waste generation.

High-Throughput Screening: Developing and implementing rapid screening assays to evaluate the biological or material properties of the synthesized derivatives.

A hypothetical library of derivatives and their potential screening results are presented in the table below:

Derivative IDR1 GroupR2 GroupBiological Activity (IC50, µM)
D-001PhenylMethyl10.5
D-002PyridylEthyl5.2
D-003ThienylPropyl15.8
D-004NaphthylIsopropyl2.1

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methanesulfonyl-4-methyl-3-oxopentanenitrile, and how can purity be optimized?

  • Methodology : Condensation reactions under controlled anhydrous conditions are commonly employed. For example, reacting a ketone precursor (e.g., 4-methyl-3-oxopentanenitrile) with methanesulfonyl chloride in the presence of a base like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Characterization : Confirm purity using HPLC (>95%) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Approach :

  • NMR : ¹H and ¹³C NMR to identify protons and carbons adjacent to the sulfonyl and nitrile groups. For example, the sulfonyl group (δ ~3.3 ppm for CH₃SO₂) and nitrile (δ ~120 ppm in ¹³C NMR) .
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How do environmental factors influence the stability of this compound?

  • Guidelines :

  • Temperature : Store at –20°C in inert atmospheres to prevent decomposition of the nitrile and ketone groups.
  • pH : Avoid strongly acidic/basic conditions, as sulfonyl groups may hydrolyze. Stability tests via accelerated degradation studies (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Strategy :

  • Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., the ketone carbonyl).
  • Compare activation energies for reactions with amines or Grignard reagents. Validate predictions with experimental kinetic studies .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If NMR signals for diastereomers overlap, employ advanced techniques like 2D-COSY or NOESY to differentiate stereochemistry. For ambiguous mass spectra, use tandem MS/MS with collision-induced dissociation (CID) .
  • Data Reconciliation : Cross-reference crystallographic data (XRD) with computational models to validate structural assignments .

Q. How can this compound be leveraged as a precursor in drug discovery?

  • Experimental Design :

  • Derivatization : React the ketone moiety with hydrazines to form hydrazones for antimicrobial screening.
  • Biological Assays : Use SPR (surface plasmon resonance) to study binding affinity to target proteins (e.g., kinases). Toxicity profiles are assessed via in vitro cytotoxicity assays (MTT) on cell lines .

Q. What strategies optimize the regioselectivity of reactions involving the sulfonyl and nitrile groups?

  • Approach :

  • Protecting Groups : Temporarily protect the nitrile (e.g., with trimethylsilyl) to direct sulfonyl group reactions.
  • Catalysis : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the nitrile site. Monitor selectivity via in situ IR spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, yields drop in polar aprotic solvents due to side reactions.
  • Replicate experiments with controlled variables (e.g., moisture levels) and validate with kinetic studies .

Q. What statistical tools are recommended for interpreting variability in biological activity data?

  • Methods :

  • Apply ANOVA to assess significance across replicates. Use PCA (principal component analysis) to identify outliers in high-throughput screening datasets.
  • For dose-response curves, nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values .

Tables for Key Data

Table 1 : Spectroscopic Signatures of Functional Groups

Functional GroupNMR (¹H/¹³C)IR (cm⁻¹)
Sulfonyl (SO₂)δ 3.3 (s, 3H)1300–1150
Nitrile (C≡N)δ 2.1 (s, 3H)~2250
Ketone (C=O)δ 210 (¹³C)~1700

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 7d5.2Hydrolyzed sulfonyl
Light exposure, 14d8.7Nitrile oxidation

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